3-Chloro-2,4-dimethyl-6-propoxybenzaldehyde
Overview
Description
3-Chloro-2,4-dimethyl-6-propoxybenzaldehyde is an organic compound with the molecular formula C12H15ClO2. It is characterized by the presence of a chloro group, two methyl groups, a propoxy group, and an aldehyde functional group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2,4-dimethyl-6-propoxybenzaldehyde typically involves the chlorination of 2,4-dimethyl-6-propoxybenzaldehyde. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position on the benzene ring. Common reagents used in this process include chlorine gas or other chlorinating agents, and the reaction is often conducted in the presence of a catalyst to enhance the reaction rate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes with stringent control over reaction parameters such as temperature, pressure, and concentration of reactants. The use of continuous flow reactors and advanced separation techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2,4-dimethyl-6-propoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chloro group under appropriate conditions.
Major Products Formed
Oxidation: 3-Chloro-2,4-dimethyl-6-propoxybenzoic acid.
Reduction: 3-Chloro-2,4-dimethyl-6-propoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-2,4-dimethyl-6-propoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-2,4-dimethyl-6-propoxybenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. The chloro and propoxy groups may also influence the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-2,4-dimethylbenzaldehyde
- 3-Chloro-2,4-dimethyl-6-methoxybenzaldehyde
- 3-Chloro-2,4-dimethyl-6-ethoxybenzaldehyde
Uniqueness
3-Chloro-2,4-dimethyl-6-propoxybenzaldehyde is unique due to the presence of the propoxy group, which can influence its chemical reactivity and physical properties. This makes it distinct from other similar compounds and may provide specific advantages in certain applications .
Properties
IUPAC Name |
3-chloro-2,4-dimethyl-6-propoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO2/c1-4-5-15-11-6-8(2)12(13)9(3)10(11)7-14/h6-7H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDEJUKLFLGRPRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C(=C(C(=C1)C)Cl)C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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